molecular formula C25H15Cl3N2O3 B12031704 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate CAS No. 767314-23-8

1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate

Cat. No.: B12031704
CAS No.: 767314-23-8
M. Wt: 497.8 g/mol
InChI Key: VWOQUHFMOXDIFM-IPPBACCNSA-N
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Description

1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves the reaction of 2-chlorobenzoyl chloride with carbohydrazide to form the intermediate 2-(2-chlorobenzoyl)carbohydrazide. This intermediate is then reacted with 2-naphthylamine to form the hydrazone derivative. Finally, the hydrazone is esterified with 2,4-dichlorobenzoic acid to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atoms, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones and amines.

Scientific Research Applications

1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
  • 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
  • 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate

Uniqueness

1-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific structural features, such as the presence of a naphthyl group and multiple chlorine atoms

Properties

CAS No.

767314-23-8

Molecular Formula

C25H15Cl3N2O3

Molecular Weight

497.8 g/mol

IUPAC Name

[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C25H15Cl3N2O3/c26-16-10-11-19(22(28)13-16)25(32)33-23-12-9-15-5-1-2-6-17(15)20(23)14-29-30-24(31)18-7-3-4-8-21(18)27/h1-14H,(H,30,31)/b29-14+

InChI Key

VWOQUHFMOXDIFM-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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